Ethyl 3-chloro-4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8-tetraene-12-carboxylate Ethyl 3-chloro-4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8-tetraene-12-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17786297
InChI: InChI=1S/C12H13ClN4O2/c1-2-19-12(18)16-5-3-9-8(7-16)10-11(13)14-4-6-17(10)15-9/h4,6H,2-3,5,7H2,1H3
SMILES:
Molecular Formula: C12H13ClN4O2
Molecular Weight: 280.71 g/mol

Ethyl 3-chloro-4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8-tetraene-12-carboxylate

CAS No.:

Cat. No.: VC17786297

Molecular Formula: C12H13ClN4O2

Molecular Weight: 280.71 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-chloro-4,7,8,12-tetraazatricyclo[7.4.0.0,2,7]trideca-1,3,5,8-tetraene-12-carboxylate -

Specification

Molecular Formula C12H13ClN4O2
Molecular Weight 280.71 g/mol
IUPAC Name ethyl 3-chloro-4,7,8,12-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8-tetraene-12-carboxylate
Standard InChI InChI=1S/C12H13ClN4O2/c1-2-19-12(18)16-5-3-9-8(7-16)10-11(13)14-4-6-17(10)15-9/h4,6H,2-3,5,7H2,1H3
Standard InChI Key DPNXHQXILLFZRO-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCC2=NN3C=CN=C(C3=C2C1)Cl

Introduction

Structural Characteristics

Molecular Geometry

The compound’s core consists of a tricyclic system fused through a 7.4.0.0²,⁷ scaffold, incorporating four nitrogen atoms (tetraaza) at positions 4, 7, 8, and 12. The chlorine atom occupies position 3, while the ethyl ester group is appended to position 12. X-ray crystallography of analogous structures (e.g., ethyl 13-(4-chlorophenyl)-11-methyl-6-oxo-5-phenyl-8-thia-3,4,5,10-tetraazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaene-12-carboxylate) reveals slight twisting in the tricyclic moiety, with dihedral angles between rings ranging from 0.97° to 4.86° . Such distortions influence electronic distribution and intermolecular interactions.

Spectroscopic Data

  • IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (C=O ester) and 1660 cm⁻¹ (triazinone C=O) are observed in related compounds .

  • NMR: 1H^1\text{H} NMR of structurally similar derivatives shows signals for aromatic protons (δ 7.1–7.6 ppm), ethyl ester groups (δ 4.1 ppm, quartet), and methyl substituents (δ 2.7 ppm) .

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis involves multi-step reactions:

  • Core Formation: Cyclocondensation of precursors (e.g., aminothiophenes or pyridines) under inert atmospheres.

  • Functionalization: Introduction of the chlorine substituent via electrophilic aromatic substitution or nucleophilic displacement.

  • Esterification: Reaction with ethyl chloroformate or transesterification to install the ethyl ester.

A representative protocol for a related compound (CAS 261157-10-2) employs recrystallization from ethanol to achieve >80% yield .

Industrial-Scale Manufacturing

Industrial processes utilize batch reactors with automated temperature control (typically 50–100°C) and continuous flow systems to enhance purity (>95%). Catalysts such as palladium on carbon or zeolites optimize halogenation and cyclization steps.

Physicochemical Properties

PropertyValueSource
Molecular Weight280.71 g/mol
SolubilitySoluble in DMSO, ethanol
Melting PointNot reported (analog: 453–454 K)
LogP (Partition Coefficient)Estimated 2.1–2.5

The ethyl ester enhances lipid solubility, facilitating membrane permeability in biological systems.

Applications and Research Findings

Material Science

The compound’s π-conjugated system and halogen substituent make it a candidate for organic semiconductors or light-emitting diodes (OLEDs) .

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